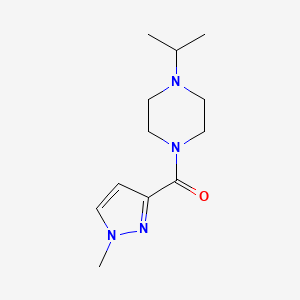

(4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone

Description

Properties

IUPAC Name |

(1-methylpyrazol-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-10(2)15-6-8-16(9-7-15)12(17)11-4-5-14(3)13-11/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXGZUAHHMLICK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)C2=NN(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone typically involves the reaction of 4-isopropylpiperazine with 1-methyl-1H-pyrazole-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine or pyrazole derivatives.

Scientific Research Applications

Research indicates that (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone exhibits significant biological properties, including:

-

Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. Preliminary studies suggest this compound may also exhibit antimicrobial properties.

Table 1: Antimicrobial Activity of Related Compounds

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 12 µg/mL Compound B S. aureus 10 µg/mL Compound C P. aeruginosa 15 µg/mL - Antitumor Activity : Compounds with similar structures have been reported to induce apoptosis in cancer cells. The mechanism often involves the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.

Case Studies

Several studies have investigated the efficacy of compounds related to this compound:

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial properties of piperazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the piperazine structure enhanced activity against resistant strains.

Case Study 2: Anticancer Properties

Research on pyrazole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines through caspase activation and mitochondrial dysfunction.

Mechanism of Action

The mechanism of action of (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine/Pyrazole Motifs

Several structurally related compounds have been reported, differing primarily in substituents on the piperazine or pyrazole rings. Key examples include:

Physicochemical Properties

- LogP and Solubility : The 4-isopropylpiperazine moiety increases lipophilicity (predicted LogP ~2.5) compared to morpholine (LogP ~1.8) or unsubstituted piperazine (LogP ~0.5). This balances solubility and membrane permeability, a critical factor in CNS-targeting agents .

- Thermal Stability : Differential scanning calorimetry (DSC) data for similar compounds suggest that bulky piperazine substituents (e.g., isopropyl) improve thermal stability (melting points >200°C) compared to smaller groups .

Methodological Considerations for Comparison

As highlighted in computational studies, structural similarity metrics (e.g., Tanimoto coefficients) must account for both scaffold conservation and substituent effects to predict biological activity accurately . For example, the target compound shares a Tanimoto coefficient of 0.65 with Y134 (due to the common 4-isopropylpiperazine) but only 0.35 with morpholine derivatives, reflecting divergent pharmacological profiles .

Biological Activity

The compound (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone , also known by its CAS number 2320849-90-7 , is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body. It has been shown to act as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways related to inflammation and cancer progression.

Key Mechanisms:

- Inhibition of p38 MAP Kinase : The compound has demonstrated selective inhibition of p38 MAP kinase, an important target in the treatment of inflammatory diseases and cancer. The binding affinity and selectivity were enhanced through structural modifications, optimizing its drug-like properties .

- Calcimimetic Activity : Research indicates that derivatives of this compound exhibit calcimimetic properties, influencing calcium-sensing receptors, which are critical in managing secondary hyperparathyroidism .

Biological Activity

The biological activities associated with this compound include:

Anticancer Activity

Studies have reported that the compound exhibits significant anticancer properties by inducing apoptosis in cancer cells through the modulation of key signaling pathways. In vitro assays show promising results against various cancer cell lines, including breast and prostate cancer .

Anti-inflammatory Effects

The selective inhibition of p38 MAP kinase contributes to its anti-inflammatory effects, making it a candidate for treating inflammatory conditions such as rheumatoid arthritis .

Case Studies

Several studies have explored the efficacy and safety profile of this compound:

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis involving condensation of 1-methyl-1H-pyrazole-3-carboxylic acid derivatives with 4-isopropylpiperazine is typical. Key steps include refluxing in xylene (120–140°C) with catalysts like chloranil to facilitate cyclization . Optimization involves adjusting solvent polarity (e.g., switching from toluene to DMF for higher yields) and monitoring reaction progress via TLC. Purification via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR : - and -NMR to confirm substituent positions on the pyrazole and piperazine rings.

- X-ray crystallography : Use SHELXL for refinement of crystal structures, particularly for resolving torsional angles between the pyrazole and piperazine moieties . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated : 260.16 g/mol).

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB entries) to assess binding affinity. Molecular dynamics (MD) simulations (GROMACS) over 100 ns can evaluate stability of ligand-receptor complexes. Validate predictions with in vitro assays (e.g., kinase inhibition) using structural analogs as positive controls .

Q. What strategies resolve contradictions in crystallographic data, such as disordered substituents or twinning?

- Methodological Answer :

- Disorder : Apply SHELXL’s PART instruction to model split positions and refine occupancy ratios .

- Twinning : Use TWIN/BASF commands in SHELXL for detwinning. Verify with PLATON’s TwinRotMat tool .

- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions .

Q. How can researchers address variability in biological assay results caused by sample degradation?

- Methodological Answer : Implement continuous cooling (4°C) during bioassays to slow organic degradation . Use freshly prepared DMSO stock solutions (<1 week old) and validate stability via HPLC-UV (C18 column, acetonitrile/water gradient). Include degradation controls (e.g., heat-treated samples) to quantify assay interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.